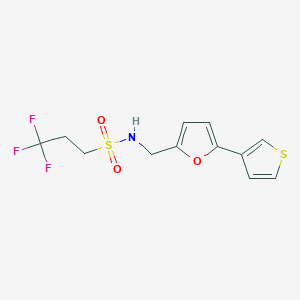
1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylamine through a cyclization reaction of appropriate precursors under controlled conditions.
Urea Formation: The intermediate is then reacted with 2-methoxyphenyl isocyanate in the presence of a suitable catalyst to form the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Optimization of Reaction Parameters: Such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification Techniques: Including crystallization, filtration, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the dihydropyridazinone moiety can be reduced to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Including Lewis acids or bases to facilitate substitution reactions.
Major Products:
Oxidation Products: Phenolic derivatives with altered electronic properties.
Reduction Products: Hydroxyl derivatives with potential changes in biological activity.
Substitution Products: Halogenated or nitrated derivatives with modified reactivity.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea: Differing by the presence of a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiourea: Featuring a thiourea moiety instead of a urea moiety.
Uniqueness:
Methoxy Group: The presence of the methoxy group in 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can influence its electronic properties and reactivity, making it distinct from its analogs.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a compound of interest for further research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-16-9-5-4-8-15(16)20-18(24)19-13-7-3-2-6-12(13)14-10-11-17(23)22-21-14/h2-11H,1H3,(H,22,23)(H2,19,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTLNDVMUACAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde](/img/structure/B2358748.png)


![N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B2358751.png)
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)

![cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2358756.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)
![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/new.no-structure.jpg)

![2-benzamido-N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2358766.png)
